molecular formula C15H16N2O2S2 B2493503 4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide CAS No. 708290-75-9

4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide

Cat. No.: B2493503
CAS No.: 708290-75-9
M. Wt: 320.43
InChI Key: HQEGBBLRQUEPOS-UHFFFAOYSA-N
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Description

4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique properties, making it ideal for use in drug development, organic synthesis, and catalysis.

Preparation Methods

The synthesis of 4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide involves several steps. One common method includes the reaction of 4-ethylbenzenesulfonyl chloride with phenylisothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming new sulfonamide derivatives.

Scientific Research Applications

4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in the study of enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide involves the inhibition of specific enzymes. For example, it selectively inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

4-ethyl-N-(phenylcarbamothioyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

  • 4-methyl-N-(phenylcarbamothioyl)benzenesulfonamide
  • 4-chloro-N-(phenylcarbamothioyl)benzenesulfonamide
  • 4-bromo-N-(phenylcarbamothioyl)benzenesulfonamide

These compounds share similar structural features but differ in their substituents on the benzene ring.

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-2-12-8-10-14(11-9-12)21(18,19)17-15(20)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEGBBLRQUEPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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